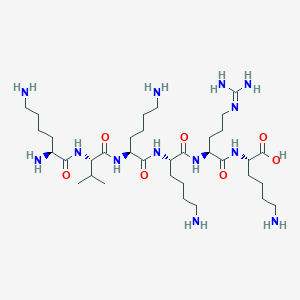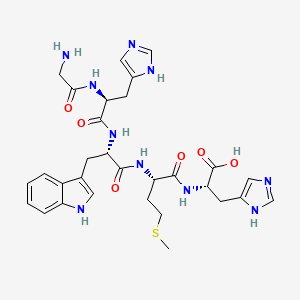![molecular formula C12H13NO2 B12530858 Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- CAS No. 727683-91-2](/img/structure/B12530858.png)
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is an organic compound with a complex structure that includes a benzonitrile group and a hydroxy-2,2-dimethyl-3-oxopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid (from oxidation), benzylamine (from reduction), and various substituted benzonitriles (from substitution).
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes . Additionally, the hydroxy-2,2-dimethyl-3-oxopropyl group can interact with biological molecules, potentially influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the hydroxy-2,2-dimethyl-3-oxopropyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the benzene ring but lacks the additional substituents.
4-[(1S)-1-hydroxyethyl]benzonitrile: Similar structure but with a different substituent group.
Uniqueness
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
727683-91-2 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-14)11(15)10-5-3-9(7-13)4-6-10/h3-6,8,11,15H,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
HZTNQOVXKCRTQB-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C=O)[C@H](C1=CC=C(C=C1)C#N)O |
Kanonische SMILES |
CC(C)(C=O)C(C1=CC=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)


![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)

